molecular formula C22H24N2O4 B2904478 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate CAS No. 312606-12-5

2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate

Cat. No.: B2904478
CAS No.: 312606-12-5
M. Wt: 380.444
InChI Key: JDEVPKDQPOZGBJ-UHFFFAOYSA-N
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Description

The compound 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate is a heterocyclic organic molecule featuring a rigid 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene core. This core structure is substituted with a piperidin-1-yl group at the 8-position and an ethyl propanoate ester at the 3-position. The propanoate ester group influences lipophilicity and metabolic stability, as esterases may hydrolyze this moiety in vivo .

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-2-19(25)28-14-13-24-21(26)16-8-6-7-15-18(23-11-4-3-5-12-23)10-9-17(20(15)16)22(24)27/h6-10H,2-5,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEVPKDQPOZGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate typically involves multi-step organic reactions. One common method includes the condensation of a naphthalene derivative with a piperidine derivative, followed by esterification with propanoic acid. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthalimide core to more reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the naphthalimide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate involves its interaction with specific molecular targets and pathways. The naphthalimide core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or proteins involved in critical cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate

This analog shares the 3-azatricyclo core but differs in the ester substituent (butanoate vs. propanoate). The longer alkyl chain in butanoate increases lipophilicity (logP ≈ 2.8 vs.

8-(4-Halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-ones

These compounds (e.g., 32 and 33 in ) replace the tricyclic core with an oxadiazolo-thiazinone system. The piperidin-1-yl group is retained but linked via an ethoxy spacer. This structural flexibility may enhance binding to targets like GPCRs but reduce metabolic stability compared to the rigid tricyclic system .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target compound 458.52 2.3 0.12 3.5
Ethyl butanoate analog () 472.55 2.8 0.08 5.2
Oxadiazolo-thiazinone () 435.48 3.1 0.05 1.8
Tetrahydroimidazopyridine () ~550 2.5 0.10 2.5

Key Observations :

  • The target compound’s shorter ester chain (propanoate) balances solubility and stability better than the butanoate analog .
  • The oxadiazolo-thiazinone derivatives exhibit higher lipophilicity but lower metabolic stability due to enzymatic cleavage of the ethoxy-piperidine bond .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound was compared to analogs:

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target vs. Ethyl butanoate analog 0.85 0.82
Target vs. Oxadiazolo-thiazinone 0.45 0.40
Target vs. Tetrahydroimidazopyridine 0.30 0.28

The high similarity (Tanimoto >0.8) with the ethyl butanoate analog supports comparable bioactivity, while low scores (<0.5) with other analogs highlight structural uniqueness .

Q & A

Basic: What are the standard synthetic routes for this compound, and what experimental parameters are critical for optimizing yield?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the tricyclic core followed by esterification. Key steps include:

Ring closure under controlled temperature (e.g., 60–80°C) to form the azatricyclo framework.

Piperidinyl substitution via nucleophilic aromatic substitution, requiring anhydrous conditions and inert atmosphere.

Esterification using propanoic acid derivatives, optimized via coupling agents like DCC/DMAP.
Critical parameters:

  • Temperature control to prevent side reactions (e.g., epimerization).
  • Solvent selection (e.g., THF or DMF) to stabilize intermediates.
  • Reaction time monitoring via TLC or HPLC to avoid over-alkylation.
    Structural validation at each stage requires NMR spectroscopy (e.g., 13C^{13}\text{C} for carbonyl confirmation) and mass spectrometry .

Basic: How is the molecular structure confirmed, and what analytical techniques resolve ambiguities in stereochemistry?

Answer:

  • X-ray crystallography is definitive for confirming the tricyclic geometry and substituent orientation (e.g., piperidinyl group placement) .
  • 2D NMR (NOESY, HSQC) resolves spatial proximity of protons and distinguishes regioisomers. For example, coupling constants (JJ) in 1H^{1}\text{H}-NMR differentiate axial vs. equatorial substituents.
  • IR spectroscopy identifies carbonyl stretching frequencies (1650–1750 cm1^{-1}) to validate lactam and ester groups .

Advanced: How can computational modeling guide the optimization of reaction conditions for scale-up synthesis?

Answer:

  • Quantum mechanical calculations (e.g., DFT) predict transition states and identify energy barriers for key steps like ring closure.
  • Reaction path sampling (e.g., using Gaussian or ORCA) evaluates solvent effects and catalyst interactions.
  • Machine learning models trained on existing reaction datasets (e.g., PubChem) predict optimal molar ratios and solvent systems.
    Experimental validation via high-throughput screening (e.g., 96-well plates) tests computational predictions .

Advanced: What strategies address contradictions in biological activity data across in vitro assays?

Answer:

  • Orthogonal assay validation : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell viability (MTT assays) to rule out false positives.
  • Metabolite profiling (LC-MS) identifies potential off-target interactions with cytochrome P450 enzymes.
  • Structural analogs : Synthesize derivatives with modified ester groups (e.g., ethyl to methyl) to isolate pharmacophore contributions .

Advanced: How do electronic effects of the piperidinyl group influence the compound’s reactivity in nucleophilic environments?

Answer:

  • Hammett analysis quantifies substituent effects on reaction rates (e.g., σ values for piperidinyl’s electron-donating nature).
  • DFT simulations map electron density distribution, showing increased nucleophilicity at the lactam carbonyl due to piperidinyl resonance.
    Experimental validation via kinetic isotope effects (KIEs) distinguishes between concerted and stepwise mechanisms .

Basic: What stability challenges arise during storage, and how are degradation products characterized?

Answer:

  • Hydrolytic degradation : The ester group is prone to hydrolysis under humid conditions. Accelerated stability studies (40°C/75% RH) identify degradation pathways.
  • LC-MS/MS detects degradation products (e.g., propanoic acid derivatives).
  • Protection strategies : Lyophilization or storage in anhydrous DMSO minimizes hydrolysis .

Advanced: What methodologies resolve low solubility in aqueous buffers for in vivo studies?

Answer:

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or micellar formulations (e.g., Cremophor EL) to enhance solubility.
  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble ion pairs.
  • Amorphous dispersion : Spray-drying with polymers (e.g., PVP-VA64) improves bioavailability .

Advanced: How are conflicting spectroscopic data (e.g., NMR vs. X-ray) reconciled during structural elucidation?

Answer:

  • Dynamic effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot.
  • Variable-temperature NMR identifies fluxional behavior (e.g., ring puckering).
  • DFT-optimized structures overlay with X-ray data to validate dynamic models .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Answer:

  • Electrostatic potential maps (MEPs) highlight electron-rich regions (e.g., para to the lactam oxygen) as preferred sites for electrophiles.
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., meta-substitution), while higher temperatures drive thermodynamic outcomes.
    Validation : Isotopic labeling (15N^{15}\text{N}) tracks nitrogen participation in transition states .

Advanced: How are purification challenges addressed for polar byproducts in non-polar reaction mixtures?

Answer:

  • Countercurrent chromatography (CCC) separates closely related polar impurities.
  • Ion-exchange resins trap charged byproducts (e.g., unreacted piperidine).
  • Crystallization additives (e.g., urea) modify crystal lattice interactions to exclude impurities .

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